methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate
Description
Methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate is a branched-chain fatty acid methyl ester (FAME) with a 17-carbon backbone. Its stereochemistry at positions 2 (S-configuration) and 3 (R-configuration), along with methyl branches at C-2 and C-16, distinguishes it from linear or less-substituted esters. The hydroxyl group at C-3 introduces polarity, influencing its physicochemical and biological properties.
Properties
CAS No. |
660403-57-6 |
|---|---|
Molecular Formula |
C20H40O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate |
InChI |
InChI=1S/C20H40O3/c1-17(2)15-13-11-9-7-5-6-8-10-12-14-16-19(21)18(3)20(22)23-4/h17-19,21H,5-16H2,1-4H3/t18-,19+/m0/s1 |
InChI Key |
AYMUGUVRKYQGIH-RBUKOAKNSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](CCCCCCCCCCCCC(C)C)O)C(=O)OC |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(C(C)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate typically involves the use of enantioselective synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to achieve the desired configuration. The process may include steps such as esterification, reduction, and hydroxylation under controlled conditions to maintain the integrity of the chiral centers .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Branched-Chain Esters and Their Stereochemistry
The compound’s branched structure aligns with triglycerides in , such as TG(i-21:0/i-16:0/a-17:0), which feature iso (i-) and anteiso (a-) methyl branches. However, unlike these triglycerides, the target compound is a monoester with a shorter chain (C17 vs. C21–C25 in ). The C-2 and C-16 methyl groups likely adopt iso branching, enhancing hydrophobicity compared to linear esters like methyl palmitate .
Key Structural Differences:
Hydroxy-Substituted Esters
Compound 1 from and , (2S,3R)-methyl 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrofuran-5-carboxylate, shares stereochemical similarity (2S,3R) and a hydroxyl group. However, its dihydrofuran ring and aromatic substituents confer distinct electronic properties, enhancing antioxidant activity (DPPH IC₅₀: 12.3 µM) compared to aliphatic hydroxy esters like the target compound .
Esterification and Protection Strategies
The synthesis of methyl esters often involves acid-catalyzed esterification or transesterification. details methyl (S)-3,3-dimethyl-2-(methylamino)butanoate synthesis using HCl in dioxane for deprotection, a method applicable to the target compound if hydroxyl groups require protection (e.g., silylation with TMS-Cl, as in , step xi) .
Stereochemical Control
The 2S,3R configuration in the target compound may necessitate asymmetric synthesis. employed CD spectroscopy and NOE experiments to confirm stereochemistry, a critical step for bioactive analogs . Chiral catalysts or chiral pool starting materials (e.g., amino acids) could be leveraged for enantioselective synthesis.
Physicochemical Properties
Branching and Hydrophobicity
The C-2 and C-16 methyl branches reduce melting points compared to linear analogs (e.g., methyl stearate, mp: 39°C) by disrupting crystallinity. Similar branched triglycerides in exhibit lower viscosity and improved cold-flow properties, suggesting the target compound may serve as a bio-based lubricant or surfactant .
Hydroxyl Group Effects
The C-3 hydroxyl group increases polarity, enhancing solubility in polar solvents (e.g., ethanol) relative to non-hydroxy esters. This feature aligns with compound 1 in , where hydroxyl and methoxy groups contributed to antioxidant capacity .
Antioxidant Potential
While direct data for the target compound is lacking, structural analogs with hydroxyl groups (e.g., compound 1 in ) exhibit radical-scavenging activity. The target’s hydroxyl group at C-3 may similarly quench free radicals, though its aliphatic chain may reduce efficacy compared to aromatic systems .
Industrial and Pharmaceutical Uses
Branched FAMEs are used in biofuels and cosmetics. The target compound’s branching and hydroxyl group could improve emulsification in skincare formulations or act as a drug delivery enhancer, akin to methyl esters in .
Biological Activity
Methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate is a complex ester compound with significant implications in biological research and potential therapeutic applications. This article synthesizes current knowledge regarding its biological activity, including its effects on various cellular processes, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by a long carbon chain and specific stereochemistry. Its molecular formula is , and it features a hydroxyl group that contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.51 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : Compounds with hydroxyl groups have been shown to act as HDAC inhibitors, leading to increased acetylation of histones and altered gene expression profiles in cancer cells .
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through pathways involving mitochondrial dysfunction and caspase activation .
- Selective Toxicity : Similar compounds have demonstrated selective toxicity towards cancerous cells while sparing normal cells, indicating a potential therapeutic window for treatment .
Study on Hydroxyl Fatty Acids
A notable study synthesized a series of hydroxyl fatty acid derivatives and evaluated their biological activities. Among the derivatives tested, those resembling this compound showed promising results in inhibiting the growth of HCT-116 colon cancer cells. The most effective compounds exhibited IC50 values significantly lower than those found for standard chemotherapeutics .
Future Directions
Further research is essential to elucidate the specific biological pathways affected by this compound. Future studies should focus on:
- In Vivo Studies : Evaluating the compound's efficacy in animal models to assess therapeutic potential.
- Mechanistic Studies : Investigating the precise molecular mechanisms through which the compound exerts its effects on cellular processes.
- Clinical Trials : Conducting clinical trials to determine safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
